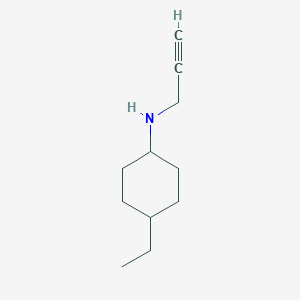

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine

Description

4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with an ethyl group at the 4-position and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen. The propargyl group introduces unique reactivity, enabling applications in click chemistry or as intermediates in drug synthesis .

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

4-ethyl-N-prop-2-ynylcyclohexan-1-amine |

InChI |

InChI=1S/C11H19N/c1-3-9-12-11-7-5-10(4-2)6-8-11/h1,10-12H,4-9H2,2H3 |

InChI Key |

CMNAYBRSXHVKHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Propargylamine Derivatives

Propargylamine derivatives are typically synthesized through the reaction of propargyl bromide with amines in the presence of a base. For This compound , one might start with 4-ethylcyclohexan-1-amine and react it with propargyl bromide under basic conditions.

Proposed Synthesis Route

-

- 4-Ethylcyclohexan-1-amine

- Propargyl bromide

- Base (e.g., triethylamine or sodium hydroxide)

-

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature or slightly elevated

- Time: Several hours

-

- Extract the product into an organic phase.

- Dry over anhydrous sodium sulfate.

- Purify by column chromatography.

Considerations

- Stereochemistry : The cyclohexane ring may exhibit stereoisomerism, which could affect the synthesis and properties of the final product.

- Yield and Purity : Optimization of reaction conditions may be necessary to achieve high yields and purity.

Analysis of Related Compounds

Propargylamine Derivatives

Propargylamine derivatives are known for their reactivity in various organic transformations, including cyclization reactions with carbon dioxide. The presence of the propargyl group in This compound suggests potential applications in such reactions.

Cyclohexanamine Derivatives

Cyclohexanamine derivatives are versatile intermediates in organic synthesis. They can undergo various transformations, such as alkylation, acylation, and oxidation, which might be useful in further modifying This compound .

Chemical Reactions Analysis

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or acids, while reduction results in alkanes.

Scientific Research Applications

4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations :

- Propargyl vs. Aromatic Substituents : The propargyl group in the target compound offers alkyne reactivity, contrasting with the phenyl or bromophenyl groups in analogs (e.g., ), which prioritize electronic effects for binding interactions.

- Steric Effects : The ethyl group at the 4-position provides moderate steric hindrance compared to bulkier substituents like 4,4-dimethyl () or isopropyl (), which may hinder molecular rotation or binding pocket access.

- Hydrogen Bonding : Compounds with oxygen-containing substituents (e.g., oxolane in 4-ethyl-N-[[(2R)-oxolan-2-yl]methyl]cyclohexan-1-amine ()) exhibit enhanced hydrogen-bonding capacity, unlike the target compound.

Physicochemical Properties

- Molecular Weight : The target compound (C₁₁H₁₉N, MW ~165.28 g/mol) is lighter than analogs like C₁₅H₁₈N (MW ~212.31 g/mol) (), influencing solubility and diffusion rates.

Biological Activity

4-Ethyl-N-(prop-2-yn-1-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclohexane ring substituted with an ethyl group and a prop-2-yn-1-yl amine. This unique configuration contributes to its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Cyclohexanone Derivatives : Cyclohexanone is reacted with ethylamine to form the corresponding amine.

- Alkyne Introduction : The propynyl group is introduced through nucleophilic substitution or coupling reactions.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Biological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Neuroprotective Effects

In neuropharmacological studies, this compound has demonstrated protective effects on neuronal cells under stress conditions. Specifically, it has been shown to enhance cell viability in models of oxidative stress, potentially through the modulation of signaling pathways associated with cell survival.

The proposed mechanism of action for this compound involves:

- Receptor Interaction : The compound acts as a ligand for specific receptors involved in neurotransmitter signaling.

- Enzyme Modulation : It may inhibit enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

- Antioxidant Activity : The alkyne moiety may contribute to its ability to scavenge free radicals, reducing oxidative damage in cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Neuroprotection : A recent study demonstrated that administration of this compound in a mouse model of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation.

- Antimicrobial Efficacy : In another study, the compound was tested against multi-drug resistant strains, showing promising results that suggest it could be developed into a new class of antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.